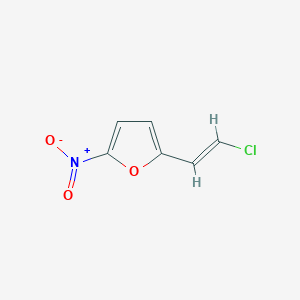

2-(2-Chlorovinyl)-5-nitrofuran

Descripción

Historical Trajectories of Nitrofuran Chemistry in Academic Inquiry

The academic exploration of nitrofuran chemistry dates back to the mid-20th century. plos.org Initially, research was heavily influenced by the discovery of the antibacterial properties of simple nitrofurans, such as nitrofurazone, which was introduced in the 1940s. plos.org This discovery spurred a wave of synthetic efforts to create a wide array of nitrofuran derivatives with the aim of understanding their structure-activity relationships. ijabbr.com

Key milestones in the historical development of nitrofuran chemistry include:

1940s-1950s: Introduction of the first nitrofuran compounds and the beginning of systematic studies into their synthesis and biological activities. plos.org

1953: The U.S. FDA approved nitrofurantoin (B1679001) for treating urinary tract infections, solidifying the importance of this class of compounds. nih.gov

1970s: Extensive research into the mechanisms of action of nitrofurans, including the identification of nitrofuran reductases in bacteria. nih.gov

Late 20th and Early 21st Century: A resurgence of interest in nitrofurans due to increasing antibiotic resistance, leading to the development of new synthetic methods and the exploration of novel derivatives. plos.org

This historical context has laid the groundwork for contemporary research, which continues to explore the rich chemistry of this class of compounds.

Structural Features of 2-(2-Chlorovinyl)-5-nitrofuran and Their Implications for Chemical Reactivity

The chemical behavior of 2-(2-chlorovinyl)-5-nitrofuran is dictated by the interplay of its distinct structural components: the furan (B31954) ring, the nitro group, and the chlorovinyl substituent.

Furan Ring: As a five-membered aromatic heterocycle, the furan ring is inherently electron-rich. acs.org However, its aromaticity is less pronounced than that of benzene (B151609), making it more susceptible to addition and ring-opening reactions.

Nitro Group: The nitro group at the C5 position is a powerful electron-withdrawing group. This has a profound effect on the electronic distribution of the furan ring, making it more electron-deficient and influencing its reactivity in electrophilic and nucleophilic substitution reactions.

Chlorovinyl Substituent: The 2-(2-chlorovinyl) group introduces several reactive sites. The chlorine atom is a leaving group, making the vinyl group susceptible to nucleophilic substitution reactions. The double bond can undergo addition reactions. The presence of the halogen also influences the electronic properties of the furan ring. nih.gov

The combination of these features leads to a complex reactivity profile. For instance, the electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. The chlorovinyl group provides a handle for further functionalization through various coupling and substitution reactions.

Table 1: Key Structural Features and Their Influence on Reactivity

| Structural Feature | Electronic Effect | Implication for Chemical Reactivity |

| Furan Ring | Electron-rich heterocycle | Susceptible to addition and ring-opening reactions. |

| 5-Nitro Group | Strong electron-withdrawing | Deactivates the ring to electrophilic attack, activates for nucleophilic substitution. |

| 2-(2-Chlorovinyl) Group | Electron-withdrawing, contains a leaving group and a double bond | Site for nucleophilic substitution, addition reactions, and cross-coupling reactions. |

This intricate balance of electronic effects makes 2-(2-chlorovinyl)-5-nitrofuran a versatile building block in organic synthesis.

Overview of Research Domains for Halogenated Vinyl-Substituted Furan and Nitrofuran Systems

Research into halogenated vinyl-substituted furan and nitrofuran systems spans several key domains of chemical science:

Synthetic Methodology: A primary area of research is the development of novel and efficient synthetic routes to these compounds. This includes exploring various condensation, olefination, and cross-coupling reactions to construct the chlorovinyl moiety and introduce other functional groups onto the furan or nitrofuran core.

Reaction Mechanism Studies: Understanding the mechanisms of reactions involving these compounds is crucial for controlling reaction outcomes and designing new transformations. This includes studying the kinetics and thermodynamics of substitution and addition reactions. nih.gov

Medicinal Chemistry: While this article excludes biological activity, it is important to note from a chemical research perspective that the synthesis of these compounds is often motivated by their potential as scaffolds for new therapeutic agents. ijabbr.comnih.gov For example, researchers have synthesized various nitrofuran derivatives to explore their chemical properties in the context of drug discovery. nih.govajprd.comekb.eg

Materials Science: The unique electronic properties of these compounds make them of interest in the development of new materials, although this is a less explored area compared to their applications in synthesis and medicinal chemistry.

Scope and Objectives of the Chemical Research Outline

This article aims to provide a focused and scientifically rigorous overview of the chemical compound 2-(2-chlorovinyl)-5-nitrofuran. The primary objectives are:

To delineate the historical context of nitrofuran chemistry as it pertains to academic research.

To analyze the key structural features of 2-(2-chlorovinyl)-5-nitrofuran and explain their influence on its chemical reactivity.

To provide an overview of the broader research areas where halogenated vinyl-substituted furans and nitrofurans are of interest to the chemical community.

This outline will be strictly followed to ensure a detailed and targeted discussion of the specified topics, without delving into areas outside the defined scope.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H4ClNO3 |

|---|---|

Peso molecular |

173.55 g/mol |

Nombre IUPAC |

2-[(E)-2-chloroethenyl]-5-nitrofuran |

InChI |

InChI=1S/C6H4ClNO3/c7-4-3-5-1-2-6(11-5)8(9)10/h1-4H/b4-3+ |

Clave InChI |

BALFGYUZUCAWRY-ONEGZZNKSA-N |

SMILES isomérico |

C1=C(OC(=C1)[N+](=O)[O-])/C=C/Cl |

SMILES canónico |

C1=C(OC(=C1)[N+](=O)[O-])C=CCl |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 2 2 Chlorovinyl 5 Nitrofuran

Reactivity of the Nitrofuran Core Structure

The chemical character of the furan (B31954) ring in 2-(2-Chlorovinyl)-5-nitrofuran is heavily modified by the presence of the nitro group at the C5 position. This substituent deactivates the ring, altering its susceptibility to both electrophilic and nucleophilic attacks.

Electrophilic and Nucleophilic Substitution Reactions on the Furan Ring

Furan typically undergoes electrophilic substitution reactions more readily than benzene (B151609), with a strong preference for the 2- and 5-positions. pearson.com However, the presence of a potent electron-withdrawing group, such as the nitro group in the 2-(2-Chlorovinyl)-5-nitrofuran system, significantly deactivates the furan ring towards electrophilic attack.

Conversely, this deactivation makes the nitrofuran core susceptible to nucleophilic substitution, a reaction that is generally unfeasible for the furan ring alone. quimicaorganica.org The presence of strongly deactivating groups is essential for this type of reaction to proceed. quimicaorganica.org Research on analogous compounds demonstrates this principle effectively. For instance, 2-bromo-5-nitrofuran (B1267531) readily reacts with nucleophiles, exhibiting a reactivity approximately ten times greater than the corresponding benzene analogues. uoanbar.edu.iq This heightened reactivity is attributed to the ability of the nitro group to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack. quimicaorganica.orguoanbar.edu.iq Therefore, while the chlorine on the vinyl group is the more likely site for substitution, the furan ring itself is electronically poised for nucleophilic attack should a suitable leaving group be present at other positions.

Influence of the Nitro Group on Ring Aromaticity and Reactivity

The aromaticity of five-membered heterocycles like furan, pyrrole, and thiophene (B33073) is a subject of considerable study. Furan is generally considered the least aromatic of the three, a consequence of the high electronegativity of the oxygen atom, which holds its lone pair of electrons more tightly, reducing their delocalization within the ring. slideshare.netpharmaguideline.comquora.com

Transformations of the Chlorovinyl Substituent

The chlorovinyl group attached to the C2 position of the nitrofuran ring is the primary site of reactivity for 2-(2-Chlorovinyl)-5-nitrofuran. Its chemical behavior is governed by the electronic pull of the nitrofuran ring, which makes the double bond and the carbon-chlorine bond susceptible to a variety of transformations.

Addition Reactions Across the Vinyl Double Bond

The double bond of the chlorovinyl substituent is electron-deficient due to the strong electron-withdrawing effect of the adjacent 5-nitrofuran ring. This electronic characteristic makes it an excellent Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. While direct studies on 2-(2-Chlorovinyl)-5-nitrofuran are limited, extensive research on analogous vinyl-substituted heterocyclic compounds, such as 2-chloro-4-vinylpyrimidines, provides a strong basis for predicting its reactivity. nih.gov These studies show that N-, O-, S-, and C-centered nucleophiles readily add across the activated vinyl group. nih.gov

This suggests that 2-(2-Chlorovinyl)-5-nitrofuran would react similarly with various nucleophiles to yield stable addition products.

| Nucleophile Type | Example Nucleophile | Predicted Product Structure |

|---|---|---|

| N-centered (Amine) | Piperidine | 2-(2-Chloro-1-(piperidin-1-yl)ethyl)-5-nitrofuran |

| O-centered (Alkoxide) | Sodium Methoxide | 2-(2-Chloro-1-methoxyethyl)-5-nitrofuran |

| S-centered (Thiolate) | Sodium Thiophenoxide | 2-(2-Chloro-1-(phenylthio)ethyl)-5-nitrofuran |

| C-centered (Enolate) | Diethyl Malonate (in base) | Diethyl 2-(2-chloro-1-(5-nitrofuran-2-yl)ethyl)malonate |

Elimination Reactions and Olefin Functionalization

Vinyl halides, particularly those activated by electron-withdrawing groups, can undergo elimination reactions. Under the influence of a strong, non-nucleophilic base, 2-(2-Chlorovinyl)-5-nitrofuran is expected to undergo dehydrochlorination (elimination of HCl). This reaction would lead to the formation of a highly reactive 2-ethynyl-5-nitrofuran (B102697) intermediate. This acetylene (B1199291) derivative could then serve as a versatile building block, reacting with various nucleophiles in subsequent steps.

Furthermore, the electron-poor nature of the olefinic bond suggests it could be a substrate for other functionalization reactions, such as certain types of cycloadditions or epoxidations, although these pathways would compete with the more facile addition and substitution reactions.

Metal-Catalyzed Cross-Coupling Reactions of Chlorovinyl Moieties

The carbon-chlorine bond in the chlorovinyl moiety is a prime site for metal-catalyzed cross-coupling reactions. sci-hub.st This class of reactions represents one of the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi-res.comumontreal.ca The chlorovinyl group in 2-(2-Chlorovinyl)-5-nitrofuran is expected to be a competent coupling partner in various palladium-catalyzed reactions.

Common cross-coupling reactions applicable to this substrate include:

Suzuki-Miyaura Coupling: Reaction with an organoboronic acid or ester to form a new carbon-carbon bond, replacing the chlorine atom.

Heck Coupling: Reaction with an alkene to form a new, more substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne, typically copper-co-catalyzed, to form a conjugated enyne system.

These reactions provide a modular and efficient route to synthesize a diverse array of complex derivatives from the 2-(2-Chlorovinyl)-5-nitrofuran scaffold.

| Reaction Name | Coupling Partner | General Product |

|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid (Ar-B(OH)₂) | 2-(2-Arylvinyl)-5-nitrofuran |

| Heck | Alkene (e.g., Styrene) | Substituted 1-(5-nitrofuran-2-yl)-4-phenyl-1,3-butadiene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | 2-(2-(Alkynyl)vinyl)-5-nitrofuran |

Redox Chemistry of the Nitro Group and its Chemical Consequences

The chemical behavior of 2-(2-Chlorovinyl)-5-nitrofuran is significantly influenced by the redox chemistry of its nitro group. This functional group is the primary site of reductive activation, a process central to the mechanism of action of many nitrofuran compounds.

Non-Biological Reductive Pathways of Nitrofuran Compounds

While the biological reduction of nitrofurans by nitroreductase enzymes is extensively studied, non-biological reduction pathways are also chemically significant. The nitro group (—NO₂) of the nitrofuran ring can be reduced to a nitroso (—NO), hydroxylamino (—NHOH), and ultimately an amino (—NH₂) group through a series of two-electron steps.

Chemical reducing agents can facilitate these transformations. For instance, metallic catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) in the presence of hydrogen gas are commonly used for the complete reduction of nitroarenes to their corresponding anilines. Similarly, reducing agents like tin(II) chloride (SnCl₂) in acidic media or sodium dithionite (B78146) (Na₂S₂O₄) can be employed to achieve the reduction of the nitro group. The specific reduction product obtained often depends on the reducing agent used and the reaction conditions.

The initial one-electron reduction of the nitro group leads to the formation of a nitro anion radical. In a non-biological, anaerobic environment, this radical can undergo further reduction. The stepwise reduction process can be depicted as follows:

R-NO₂ → R-NO₂⁻˙ → R-NO → R-NHOH → R-NH₂

The intermediates in this pathway, particularly the nitroso and hydroxylamino derivatives, are highly reactive electrophilic species. These intermediates can covalently bind to cellular macromolecules, a characteristic that is harnessed in their biological activity but is also a key aspect of their chemical reactivity.

Oxidative Stability and Chemical Decomposition

Studies on related nitrofuran derivatives, such as furacilin and furagin, have demonstrated their degradation by strong oxidizing agents like the Fenton reagent (a solution of hydrogen peroxide and an iron catalyst). This reagent generates highly reactive hydroxyl radicals (•OH) that can attack the aromatic furan ring, leading to its opening and subsequent degradation into smaller, non-aromatic fragments. The inactivation of these nitrofuran preparations highlights a potential pathway for the chemical decomposition of 2-(2-Chlorovinyl)-5-nitrofuran under strong oxidizing conditions. cyberleninka.ru

The general mechanism for the oxidative degradation of furan derivatives by hydroxyl radicals often involves initial radical addition to the furan ring, followed by ring-opening reactions. The specific degradation products would depend on the reaction conditions and the exact points of radical attack.

Reaction Kinetics and Thermodynamic Studies of Transformations

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity and stability of 2-(2-Chlorovinyl)-5-nitrofuran. While specific data for this compound is limited, analysis of related furan and nitrofuran derivatives offers valuable comparative information.

Kinetic Analysis of Specific Reaction Pathways

Kinetic studies on furan and its derivatives reveal important aspects of their reactivity. For instance, the reactions of hydroxyl radicals with furan and alkylated furans have been shown to be rapid, with rate constants indicating a high degree of reactivity. These reactions typically proceed via an addition mechanism, where the hydroxyl radical attacks the electron-rich furan ring. researchgate.net

For 2-(2-Chlorovinyl)-5-nitrofuran, the electron-withdrawing nature of the nitro group deactivates the furan ring towards electrophilic attack. Conversely, the chlorovinyl group can also influence the electron distribution and steric accessibility of the ring. Kinetic studies on the degradation of nitrofuran compounds often follow pseudo-first-order kinetics, particularly in processes like photodegradation where the concentration of one reactant (e.g., photons or a catalyst) is effectively constant.

Thermodynamic Parameters of Chemical Equilibria

Thermodynamic data provides information on the stability and spontaneity of chemical transformations. For nitrofuran compounds, thermodynamic parameters such as enthalpy of formation, sublimation, and dissolution have been studied for related molecules like nitrofurantoin (B1679001) and furazolidone (B1674277). nih.govnih.gov These studies provide a framework for understanding the energetic properties of the nitrofuran class of compounds.

For instance, differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) have been used to determine the melting points and decomposition temperatures of nitrofurantoin and furazolidone. These compounds are generally stable up to their melting points, after which they undergo exothermic decomposition. nih.gov

Table of Thermodynamic Data for Related Nitrofuran Compounds

| Compound | Melting Point (°C) | Enthalpy of Sublimation (kJ/mol) | Gibbs Free Energy of Sublimation (kJ/mol) |

| Nitrofurantoin | ~270-272 | 145.5 ± 1.2 | 70.8 ± 1.2 |

| Furazolidone | ~256-258 | 125.1 ± 0.9 | 60.2 ± 0.9 |

Note: Data extracted from studies on nitrofurantoin and furazolidone and is for comparative purposes. nih.gov

Theoretical and Computational Chemistry Studies of 2 2 Chlorovinyl 5 Nitrofuran

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn dictates its chemical behavior. These computational methods solve approximations of the Schrödinger equation to determine molecular properties.

Density Functional Theory (DFT) has become a standard and reliable method for studying the electronic structure of molecules, including various nitrofuran derivatives. researchgate.net This approach is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are widely used to optimize molecular geometries, predict vibrational spectra, and calculate electronic properties such as dipole moments and molecular orbital energies. nih.gov

In the study of nitrofuran systems, DFT methods, often employing hybrid functionals like B3LYP, have been instrumental in exploring the relationships between molecular structure and biological activity. researchgate.netresearchgate.net These calculations help elucidate how substituents on the nitrofuran ring influence the electronic properties and, consequently, the reactivity of the entire molecule. For instance, combined experimental and theoretical studies on nitrofuran antibiotics have successfully characterized non-covalent interactions and thermophysical characteristics, demonstrating the predictive power of DFT. researchgate.netnih.gov

Table 1: Insights from DFT Applications on Nitrofuran Systems

| Parameter Investigated | Typical Insights Gained |

|---|---|

| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicts infrared and Raman spectra for structural confirmation. |

| Electronic Properties | Calculates dipole moment, polarizability, and charge distribution. |

| Thermodynamic Properties | Determines enthalpy, entropy, and Gibbs free energy of formation. nih.gov |

| Reaction Mechanisms | Elucidates transition states and activation energies for chemical reactions. |

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. scispace.com The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's stability and reactivity. mdpi.com A small energy gap generally implies high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com In many nitrofuran derivatives, computational studies show that the LUMO is often localized on the nitro group, which is consistent with its role as an electron-accepting group and its importance in the biological mechanisms of these compounds. researchgate.net The analysis of these orbitals indicates that charge transfer can occur within the molecule, influencing its reactivity. nih.gov

Table 2: Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Descriptors

| Parameter | Description | Implication for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | A smaller gap suggests higher reactivity and polarizability. mdpi.com |

| Chemical Hardness (η) | Calculated as (ELUMO - EHOMO) / 2. | Measures resistance to change in electron distribution; hard molecules have a large gap. mdpi.com |

| Electronegativity (χ) | Calculated as -(ELUMO + EHOMO) / 2. | Represents the molecule's ability to attract electrons. |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net The MEP surface displays regions of varying electron density, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

On an MEP map, regions with a negative electrostatic potential (typically colored in shades of red and yellow) are electron-rich and are likely targets for electrophiles. Conversely, regions with a positive electrostatic potential (colored in blue) are electron-deficient and represent sites for nucleophilic attack. researchgate.net For a molecule like 2-(2-chlorovinyl)-5-nitrofuran, one would predict a significant negative potential around the oxygen atoms of the nitro group and the furan (B31954) oxygen, indicating these are prime sites for electrophilic interactions. The hydrogen atoms of the vinyl group and the furan ring would likely exhibit a positive potential, making them susceptible to nucleophilic attack. researchgate.net

Conformational Analysis and Stereochemical Implications

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the conformational landscape and stereochemistry is crucial for predicting a molecule's physical properties and biological interactions.

The substituents on the furan ring of 2-(2-chlorovinyl)-5-nitrofuran—the chlorovinyl group and the nitro group—are not rigidly fixed. Rotation can occur around the single bonds connecting them to the furan ring. These rotations give rise to different conformers, each with a specific potential energy.

Computational methods can be used to calculate the energy profile associated with the rotation around these bonds. The energy maxima on this profile correspond to the rotational barriers, which are the activation energies required to convert one conformer into another. researchgate.net The conformers at the energy minima represent the most stable spatial arrangements. For 2-(2-chlorovinyl)-5-nitrofuran, the relative orientation of the vinyl and nitro groups with respect to the furan ring would define the most stable conformers, which could influence how the molecule packs in a crystal lattice or fits into a receptor site.

The presence of a carbon-carbon double bond in the chlorovinyl substituent introduces the possibility of geometric isomerism. Due to the restricted rotation around the double bond, 2-(2-chlorovinyl)-5-nitrofuran can exist as two different isomers: the E (entgegen or trans) isomer and the Z (zusammen or cis) isomer.

These two isomers are distinct chemical compounds with different spatial arrangements and potentially different physical and chemical properties. Theoretical calculations, particularly DFT, can be employed to determine the relative thermodynamic stability of the E and Z isomers. By calculating the total electronic energy of the optimized geometry for each isomer, it is possible to predict which configuration is more stable. The isomer with the lower calculated energy is considered the thermodynamically favored product. Such studies are essential for understanding the stereochemical outcomes of synthetic routes and the behavior of the compound in different environments.

Table 3: Theoretical Comparison of E/Z Isomers

| Property | E-Isomer (trans) | Z-Isomer (cis) |

|---|---|---|

| Relative Energy (ΔE) | Typically the more stable, lower energy isomer due to less steric hindrance. | Typically the less stable, higher energy isomer due to greater steric hindrance. |

| Dipole Moment | The calculated dipole moment would differ from the Z-isomer. | The calculated dipole moment would differ from the E-isomer. |

| Geometric Parameters | Specific bond lengths and angles define this configuration. | Specific bond lengths and angles define this configuration. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling serves as a powerful tool to investigate the intricate details of chemical reactions involving 2-(2-chlorovinyl)-5-nitrofuran. Through the application of quantum mechanical calculations, particularly Density Functional Theory (DFT), it is possible to map out the potential energy surface of a reaction, identifying key intermediates, transition states, and predicting the most likely products.

Prediction of Reaction Intermediates and Product Distributions

Theoretical calculations can predict the formation of various transient species during a chemical transformation of 2-(2-chlorovinyl)-5-nitrofuran. For instance, in a nucleophilic substitution reaction at the vinyl chloride moiety, computational models can help identify the structure and stability of potential carbocation or carbanion intermediates. The distribution of final products is governed by the relative energies of the transition states leading to their formation. By calculating these energy barriers, a theoretical prediction of the product ratios can be made, offering valuable insights for synthetic chemists.

For example, in a hypothetical reaction, the predicted relative energies of transition states can be tabulated to estimate product distribution.

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Distribution (%) |

|---|---|---|

| Pathway A (leading to Product X) | 15.2 | ~75 |

| Pathway B (leading to Product Y) | 17.8 | ~25 |

Elucidation of Mechanistic Pathways through Simulation

Molecular dynamics simulations provide a means to visualize the dynamic evolution of a chemical reaction. By simulating the trajectories of atoms over time, researchers can gain a deeper understanding of the mechanistic steps involved. For 2-(2-chlorovinyl)-5-nitrofuran, simulations can reveal the precise motions of atoms as the molecule approaches a transition state and proceeds to form products. This can help to confirm or refute proposed reaction mechanisms and provide a level of detail that is often inaccessible through experimental methods alone.

Investigation of Intermolecular Interactions and Solvation Effects

The behavior of 2-(2-chlorovinyl)-5-nitrofuran is not solely determined by its intrinsic properties but is also significantly influenced by its interactions with surrounding molecules, including other molecules of its own kind and solvent molecules.

Modeling Non-Covalent Interactions in 2-(2-Chlorovinyl)-5-nitrofuran Systems

Non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, play a crucial role in the solid-state packing of molecules and their interactions in solution. Computational methods can be used to identify and quantify these weak interactions. For 2-(2-chlorovinyl)-5-nitrofuran, the nitro group can act as a hydrogen bond acceptor, while the chlorine atom can participate in halogen bonding. The aromatic furan ring can also engage in π-π stacking interactions. Understanding these interactions is vital for predicting crystal structures and understanding solubility.

A combined experimental and theoretical study on other nitrofuran antibiotics has successfully used methods like Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis to characterize non-covalent interactions in their crystal structures. nih.govmdpi.comresearchgate.net Similar approaches can be applied to 2-(2-chlorovinyl)-5-nitrofuran to elucidate its intermolecular interaction landscape.

| Type of Non-Covalent Interaction | Potential Interacting Groups on 2-(2-Chlorovinyl)-5-nitrofuran | Typical Interaction Energy (kcal/mol) |

|---|---|---|

| Hydrogen Bonding | Nitro group (acceptor) | -3 to -8 |

| Halogen Bonding | Chlorine atom (donor) | -1 to -5 |

| π-π Stacking | Furan ring | -2 to -10 |

Computational Assessment of Solvent Influence on Reactivity

The choice of solvent can dramatically alter the rate and outcome of a chemical reaction. Computational models, such as the polarizable continuum model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models can predict how a solvent will stabilize or destabilize reactants, intermediates, and transition states, thereby influencing the reaction kinetics.

For nitroaromatic compounds, studies have shown that solvent polarity can significantly affect excited-state dynamics and photochemical reactivity. rsc.orgresearchgate.netacs.org For 2-(2-chlorovinyl)-5-nitrofuran, a polar solvent would be expected to stabilize polar intermediates and transition states, potentially accelerating reactions that proceed through such species. By performing calculations in different virtual solvents, a theoretical screening of optimal reaction conditions can be performed. Theoretical investigations on the effects of different solvents on the electronic properties of substituted nitrobenzene (B124822) have shown that solvent media can influence properties like the dipole moment. smf.mx

Advanced Spectroscopic and Structural Characterization Techniques for 2 2 Chlorovinyl 5 Nitrofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 2-(2-chlorovinyl)-5-nitrofuran, providing precise information about the chemical environment of each proton and carbon atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-(2-Chlorovinyl)-5-nitrofuran

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan (B31954) H-3 | 6.8 - 7.2 | 115 - 125 |

| Furan H-4 | 7.2 - 7.6 | 110 - 120 |

| Vinyl H-1' | 6.5 - 7.0 | 120 - 130 |

| Vinyl H-2' | 7.0 - 7.5 | 115 - 125 |

| Furan C-2 | - | 150 - 160 |

| Furan C-5 | - | 155 - 165 |

To unambiguously assign all proton and carbon signals and to determine the connectivity and stereochemistry of 2-(2-chlorovinyl)-5-nitrofuran, multi-dimensional NMR techniques are employed. sdsu.edu

COSY (Correlation Spectroscopy): This 2D NMR experiment reveals proton-proton (¹H-¹H) coupling networks. For 2-(2-chlorovinyl)-5-nitrofuran, COSY would show correlations between the adjacent protons on the furan ring (H-3 and H-4) and between the vinyl protons, confirming their connectivity. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the already assigned proton spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and for connecting the chlorovinyl and nitro-substituted furan fragments of the molecule. For example, correlations between the vinyl protons and the furan C-2, and between the furan protons and the vinyl carbons would be expected. sdsu.eduresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is crucial for determining the stereochemistry (E/Z isomerism) of the chlorovinyl group by identifying protons that are close in space. For instance, a cross-peak between a furan proton and a vinyl proton would indicate a specific spatial arrangement.

Dynamic NMR (DNMR) is a powerful technique for investigating the conformational dynamics of molecules, such as restricted rotation around single bonds. researchgate.net For 2-(2-chlorovinyl)-5-nitrofuran, there is a possibility of restricted rotation around the C-C single bond connecting the furan ring and the chlorovinyl group. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for different conformers might be observed. As the temperature increases, these signals may broaden and coalesce, allowing for the determination of the energy barrier to rotation.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

C=C Stretching: The double bonds in the furan ring and the vinyl group will give rise to stretching vibrations in the 1500-1650 cm⁻¹ region.

C-Cl Stretching: A characteristic absorption band for the carbon-chlorine bond is expected in the 600-800 cm⁻¹ range.

Furan Ring Vibrations: The furan ring will have several characteristic stretching and bending vibrations.

C-H Stretching and Bending: Aromatic and vinylic C-H stretching vibrations are expected above 3000 cm⁻¹, while out-of-plane bending vibrations will appear at lower frequencies.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for 2-(2-Chlorovinyl)-5-nitrofuran

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | 1500 - 1560 |

| NO₂ | Symmetric Stretch | 1300 - 1370 |

| C=C (vinyl & furan) | Stretch | 1500 - 1650 |

| C-O-C (furan) | Stretch | 1000 - 1300 |

| C-Cl | Stretch | 600 - 800 |

| =C-H (vinyl & furan) | Stretch | 3000 - 3100 |

| =C-H (vinyl & furan) | Out-of-plane Bend | 800 - 1000 |

Both IR and Raman spectroscopy can be utilized for real-time monitoring of chemical reactions involving 2-(2-chlorovinyl)-5-nitrofuran. oxinst.comclairet.co.ukamericanpharmaceuticalreview.com By tracking the appearance or disappearance of characteristic vibrational bands, one can follow the progress of a reaction, identify intermediates, and determine reaction endpoints. For instance, in the synthesis of this compound, one could monitor the disappearance of the aldehyde peak (if starting from 5-nitro-2-furaldehyde) and the appearance of the C=C and C-Cl peaks of the product. The non-destructive nature of these techniques makes them ideal for in-situ reaction analysis. fau.euresearchgate.net

Mass Spectrometry (MS) in Chemical Analysis and Degradation Studies

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of 2-(2-chlorovinyl)-5-nitrofuran, and is instrumental in identifying its degradation products.

The mass spectrum of 2-(2-chlorovinyl)-5-nitrofuran would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak would be observed, with the (M+2)⁺ peak having an intensity of about one-third of the M⁺ peak. chemguide.co.uklibretexts.org

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could involve:

Loss of the nitro group (NO₂).

Cleavage of the chlorovinyl group.

Fragmentation of the furan ring.

While a specific mass spectrum for 2-(2-chlorovinyl)-5-nitrofuran is not available, the mass spectrum of the related compound 2-(2-nitrovinyl)furan (B1194071) shows characteristic fragmentation patterns that can serve as a reference. nist.gov

Table 3: Predicted Key Mass Fragments for 2-(2-Chlorovinyl)-5-nitrofuran

| Fragment | Proposed Structure | Significance |

| [M]⁺ | [C₆H₄ClNO₃]⁺ | Molecular Ion |

| [M-NO₂]⁺ | [C₆H₄ClO]⁺ | Loss of nitro group |

| [M-Cl]⁺ | [C₆H₄NO₃]⁺ | Loss of chlorine |

| [C₄H₂O]⁺ | Furan ring fragment | Furan ring cleavage |

In degradation studies, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. nih.govnih.gov Forced degradation studies under various stress conditions (e.g., acidic, basic, oxidative, photolytic) can be performed, and the resulting degradation products can be separated by LC and identified by MS. sci-hub.st By analyzing the mass spectra of the degradation products, their structures can be elucidated, providing insights into the stability and degradation pathways of 2-(2-chlorovinyl)-5-nitrofuran.

An extensive search for empirical data regarding the advanced spectroscopic and structural characterization of 2-(2-Chlorovinyl)-5-nitrofuran has been conducted. Despite a thorough review of scientific literature and chemical databases, specific experimental data required to populate the requested article sections could not be located for this particular compound.

The search included queries for high-resolution mass spectrometry for elemental composition, tandem mass spectrometry (MS/MS) for fragmentation pathway elucidation, and X-ray crystallography data for solid-state molecular geometry and packing. No publicly available studies or datasets containing this specific information for 2-(2-Chlorovinyl)-5-nitrofuran were identified.

Therefore, it is not possible to generate the requested article with the specified level of detail and scientific accuracy, as the foundational data is not available in the public domain. The strict requirement to focus solely on "2-(2-Chlorovinyl)-5-nitrofuran" and adhere to the provided outline cannot be met without the necessary experimental findings.

Synthesis and Characterization of Chemical Analogs and Derivatives of 2 2 Chlorovinyl 5 Nitrofuran

Systematic Structural Modifications of the Chlorovinyl Moiety

The chlorovinyl group of 2-(2-chlorovinyl)-5-nitrofuran presents a reactive handle for a variety of chemical transformations, allowing for modifications in halogen substitution, stereochemistry, and further functionalization of the alkene bond.

Variations in Halogen Substitution and Stereochemistry

The chlorine atom on the vinyl group can be substituted with other halogens, such as bromine, to generate analogs like 2-(2-bromovinyl)-5-nitrofuran. The synthesis of such compounds can be achieved through various halogenation techniques. While specific methods for the direct conversion of the chloro-analog to the bromo-analog are not extensively detailed in the available literature, general synthetic routes to vinyl halides can be applied.

The stereochemistry of the double bond, being either E (trans) or Z (cis), is a critical aspect of the molecular geometry. The synthesis of vinyl nitrofurans often results in the thermodynamically more stable E-isomer. For instance, the reaction of 5-nitrofuran-2-carbaldehyde with appropriate acetophenones in the presence of sulfuric and acetic acid has been shown to produce the (E)-isomers of 1-(aryl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives. The (E)-geometry of the double bond in these compounds is confirmed by the characteristic coupling constant of approximately 16 Hz for the trans vinyl protons in their 1H-NMR spectra mdpi.com. The stereoselective synthesis of either the E- or Z-isomer of a vinyl compound can be challenging and often requires specific reaction conditions or catalysts. While methods for the stereoselective synthesis of various vinyl compounds have been developed, their specific application to 2-(2-chlorovinyl)-5-nitrofuran is not well-documented.

Alkene Functionalization Strategies

The double bond of the chlorovinyl moiety is susceptible to a range of addition reactions, providing a pathway for further functionalization. General alkene reactions such as hydrohalogenation, hydration, and cycloaddition could potentially be applied to 2-(2-chlorovinyl)-5-nitrofuran to introduce a variety of functional groups.

Conjugate addition of nucleophiles to the vinyl group of similar electron-deficient alkenes, such as 2-chloro-4-vinylpyrimidine, has been reported. This reaction allows for the introduction of N-, O-, S-, and C-centered nucleophiles to the β-carbon of the vinyl group nih.govresearchgate.netnih.gov. Such strategies could be explored for the functionalization of the chlorovinyl group in 2-(2-chlorovinyl)-5-nitrofuran, leading to a wide range of derivatives with modified properties.

Chemical Diversification of the Nitrofuran Ring

The nitrofuran ring is another key area for structural modification, allowing for the introduction of various substituents and the synthesis of isomeric scaffolds.

Introduction of Different Substituents at Varying Positions

The nitrofuran ring can be functionalized with a variety of substituents to modulate the electronic and steric properties of the molecule. For example, a series of 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines has been synthesized from 5-bromo-4-(furan-2-yl)pyrimidine in a two-step process researchgate.net. This demonstrates the feasibility of introducing aryl groups at different positions of a heterocyclic ring attached to the nitrofuran core.

Furthermore, the synthesis of 2-acetyl-5-nitrofuran provides a key intermediate for further derivatization chemicalbook.com. The acetyl group can be a precursor for a wide range of chemical transformations, allowing for the introduction of diverse functionalities at the 2-position of the nitrofuran ring.

Synthesis of Isomeric Nitrofuran Scaffolds

The synthesis of isomeric nitrofuran scaffolds, where the nitro group is at a different position on the furan (B31954) ring, can lead to compounds with distinct biological and chemical properties. While the primary focus of the available literature is on 5-nitrofuran derivatives, the synthesis of other isomers, such as those with the nitro group at the 3- or 4-position, would require different starting materials and synthetic routes. The development of synthetic pathways to these isomeric scaffolds remains an area for further exploration.

Design and Synthesis of Novel Heterocyclic Systems Incorporating Nitrofuran Elements

A significant area of research has been the incorporation of the nitrofuran moiety into more complex heterocyclic systems. This strategy aims to combine the chemical features of the nitrofuran with those of other heterocyclic rings to create hybrid molecules with novel properties.

Several studies have reported the synthesis of such hybrid molecules. For example, a series of 5-nitrofuran-tagged oxazolyl tetrahydropyrazolopyridines has been prepared in a multi-step synthesis with excellent regioselectivity nih.gov. This involved the construction of the tetrahydropyrazolopyridine core followed by the attachment of the 5-nitrofuran moiety.

Another example is the synthesis of novel 5-nitrofuran-isatin molecular hybrids. These compounds were synthesized through standard protocols, demonstrating the feasibility of linking the nitrofuran ring to the isatin scaffold.

Furthermore, new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives have been synthesized. This involved a multi-step reaction sequence starting from 5-nitro-2-furoic acid to build the complex heterocyclic system.

Methodologies for Combinatorial Chemical Library Generation (Purely Synthetic Perspective)

The generation of chemical libraries of 2-(2-chlorovinyl)-5-nitrofuran analogs and derivatives is a key strategy for the systematic exploration of their chemical space and the identification of compounds with novel properties. From a purely synthetic perspective, combinatorial chemistry offers a powerful platform for the rapid and efficient synthesis of a large number of structurally related compounds. Methodologies for generating these libraries can be broadly categorized into solution-phase parallel synthesis and solid-phase synthesis, each with distinct advantages and applications.

The core principle of combinatorial synthesis involves the systematic and repetitive covalent connection of a set of different "building blocks" to form a large array of final products. For the 2-(2-chlorovinyl)-5-nitrofuran scaffold, this can be envisioned by modifying the vinyl group, the furan ring, or by introducing diverse substituents.

Solution-Phase Parallel Synthesis

Solution-phase parallel synthesis is a widely employed methodology for the generation of small to medium-sized chemical libraries. In this approach, reactions are carried out in individual reaction vessels, such as the wells of a microtiter plate, allowing for the simultaneous synthesis of a discrete compound in each vessel. This method retains the advantages of traditional organic synthesis, including ease of reaction monitoring and characterization of intermediates.

A common strategy in solution-phase combinatorial synthesis is to use a common precursor that can be reacted with a diverse set of building blocks. For the generation of 5-nitrofuran derivatives, a versatile starting material is 5-nitro-2-furaldehyde. This aldehyde can undergo condensation reactions with a variety of nucleophiles to generate a library of analogs with modifications at the 2-position of the furan ring. For example, the reaction of 5-nitro-2-furaldehyde with a library of substituted benzhydrazides can yield a diverse set of N'-[(5-nitrofuran-2-yl)methylene]benzhydrazides nih.gov.

The general reaction scheme for such a library is depicted below:

Scheme 1: Combinatorial Synthesis of Substituted-[N'-[(5-nitrofuran-2-yl)methylene]benzhydrazides]

O2N--|_O_|--CHO + H2N-NH-CO--Ar-R

(5-nitro-2-furaldehyde) (Substituted benzhydrazide)

|

V

O2N--|_O_|--CH=N-NH-CO--Ar-R

(Substituted-[N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide])

The diversity of the resulting library is dictated by the variety of substituents (R) on the aromatic ring (Ar) of the benzhydrazide. This approach allows for the systematic variation of steric and electronic properties of the final molecules.

Below is an interactive data table illustrating a subset of a potential combinatorial library based on this synthetic route.

| Entry | Benzhydrazide Substituent (R) | Resulting Compound |

| 1 | 4-H | N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide |

| 2 | 4-CH3 | 4-methyl-N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide |

| 3 | 4-Cl | 4-chloro-N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide |

| 4 | 4-NO2 | 4-nitro-N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide |

| 5 | 4-butyl | 4-butyl-N'-[(5-nitrofuran-2-yl)methylene]benzhydrazide |

Another example of solution-phase parallel synthesis involves the reaction of 5-nitro-2-furaldehyde with various thiosemicarbazides to produce a library of 5-nitrofuran-2-yl methylene hydrazinecarbothioamides nih.gov. The use of microwave irradiation can accelerate these reactions, making the library generation more efficient nih.govresearchgate.net.

Scheme 2: Combinatorial Synthesis of 5-Nitrofuran-2-yl Methylene Hydrazinecarbothioamides

O2N--|_O_|--CHO + H2N-NH-CS-NH-R

(5-nitro-2-furaldehyde) (Substituted thiosemicarbazide)

|

V

O2N--|_O_|--CH=N-NH-CS-NH-R

(Substituted-2-((5-nitrofuran-2-yl)methylene)hydrazinecarbothioamide)

An illustrative data table for a library generated via this route is provided below.

| Entry | Thiosemicarbazide Substituent (R) | Resulting Compound |

| 1 | Phenyl | N-phenyl-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide |

| 2 | 4-Chlorophenyl | N-(4-chlorophenyl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide |

| 3 | Pyridin-2-yl | N-(pyridin-2-yl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide |

| 4 | 3,5-Dibromopyridin-2-yl | N-(3,5-dibromopyridin-2-yl)-2-[(5-nitrofuran-2-yl)methylene]hydrazinecarbothioamide |

Solid-Phase Synthesis

Solid-phase synthesis (SPS) is another cornerstone of combinatorial chemistry, offering significant advantages in terms of purification and automation. In SPS, one of the starting materials is covalently attached to an insoluble polymer support (resin). Reactions are carried out in solution, and excess reagents and by-products are removed by simple filtration and washing of the resin-bound product. This "catch-and-release" approach streamlines the synthetic process and is highly amenable to automation.

While specific examples of solid-phase synthesis for 2-(2-chlorovinyl)-5-nitrofuran are not extensively detailed in the literature, the principles can be readily applied. For instance, a suitable starting material, such as 5-nitro-2-furoic acid, could be anchored to a resin. Subsequent chemical transformations can be performed on the resin-bound intermediate. The final products are then cleaved from the solid support in the last step.

A hypothetical solid-phase synthesis of a library of 5-nitrofuran-2-carboxamides could proceed as follows:

Immobilization: 5-nitro-2-furoic acid is attached to a solid support, for example, a resin functionalized with hydroxyl groups, via an ester linkage.

Activation and Coupling: The resin-bound carboxylic acid is activated, and then reacted with a library of diverse primary or secondary amines.

Cleavage: The final amide products are cleaved from the resin, yielding the desired library of 5-nitrofuran-2-carboxamides.

This approach allows for the use of a large excess of the amine building blocks to drive the reaction to completion, with the excess being easily washed away.

High-Throughput Synthesis and Automation

Modern combinatorial library generation often incorporates high-throughput synthesis and automation. Continuous flow synthesis platforms, for example, can be employed for the rapid and safe production of key intermediates like 5-nitro-2-furaldehyde from furfural (B47365) researchgate.netnih.govchemistryviews.org. Such automated systems can then be integrated with downstream diversification reactions to generate a library of final products in a highly efficient and reproducible manner researchgate.netuliege.be.

Environmental Chemical Fate and Abiotic Degradation Mechanisms of 2 2 Chlorovinyl 5 Nitrofuran Excluding Ecotoxicity

Photolytic Degradation Pathways in Aqueous and Atmospheric Environments

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by photons. This process is a significant degradation pathway for many organic compounds in surface waters and the atmosphere. The rate and products of photolysis are dependent on the light absorption properties of the molecule and the presence of other reactive species in the environment.

Specific studies on the influence of the light spectrum on the photodegradation of 2-(2-chlorovinyl)-5-nitrofuran have not been identified. However, research on other nitrofuran compounds, such as nitrofurantoin (B1679001), indicates that these molecules are susceptible to degradation under simulated solar radiation. For nitrofurantoin, photolysis has been observed to follow pseudo-first-order kinetics with a relatively short half-life under simulated sunlight conditions, which encompasses a range of wavelengths from 300 to 800 nm. It is plausible that 2-(2-chlorovinyl)-5-nitrofuran would also be susceptible to degradation under similar light conditions due to the shared nitrofuran chromophore. The vinyl chloride moiety may also influence the absorption spectrum and subsequent photochemical reactivity.

There is no available research identifying and characterizing the photochemical products of 2-(2-chlorovinyl)-5-nitrofuran. For the related compound nitrofurantoin, proposed initial photodegradation processes include heterocyclic ring opening followed by hydrolysis, nucleophilic aromatic photosubstitution, and homolytic N-N bond cleavage semanticscholar.orgnih.gov. By analogy, it is conceivable that the photolysis of 2-(2-chlorovinyl)-5-nitrofuran could lead to the cleavage of the furan (B31954) ring, transformation of the nitro group, and reactions involving the chlorovinyl side chain. The identification of these products would require specific experimental studies.

Hydrolytic Stability and Kinetics

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The rate of hydrolysis can be significantly influenced by pH and temperature.

Direct experimental data on the pH-dependent hydrolysis of 2-(2-chlorovinyl)-5-nitrofuran is not available. However, studies on the hydrolytic degradation of nitrofurantoin have shown that it is significantly more stable in acidic conditions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions researchgate.nettandfonline.com. At an acidic pH of 4 and a temperature of 20°C, the half-life of nitrofurantoin was estimated to be 3.9 years, whereas at a pH of 9 and 60°C, the half-life was as short as 0.5 days researchgate.nettandfonline.com. This suggests that the hydrolysis of the imine bond in nitrofurantoin is base-catalyzed. While 2-(2-chlorovinyl)-5-nitrofuran lacks the specific hydantoin ring of nitrofurantoin, the stability of the furan ring and the reactivity of the chlorovinyl group would also be expected to be pH-dependent.

No studies have been identified regarding the catalysis of hydrolysis for 2-(2-chlorovinyl)-5-nitrofuran in environmental systems. In general, the hydrolysis of organic compounds in the environment can be catalyzed by dissolved metal ions, clay mineral surfaces, and microbial enzymes. The presence of such catalysts in natural waters and soils could potentially accelerate the degradation of 2-(2-chlorovinyl)-5-nitrofuran beyond what is observed in laboratory studies with pure water.

Oxidative Chemical Transformations in Environmental Matrices

Oxidative transformations are another important pathway for the degradation of organic pollutants. In the environment, these reactions are often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), which can be generated photochemically.

Specific research on the oxidative chemical transformations of 2-(2-chlorovinyl)-5-nitrofuran in environmental matrices could not be found. However, advanced oxidation processes (AOPs), such as the photo-Fenton process, have been shown to be effective in degrading nitrofurantoin in aqueous solutions. The photo-Fenton process generates highly reactive hydroxyl radicals that can lead to the rapid degradation and mineralization of the parent compound. It is reasonable to assume that 2-(2-chlorovinyl)-5-nitrofuran would also be susceptible to degradation by such strong oxidizing agents. In natural environments, the concentration of ROS is much lower, and the rate of oxidative degradation would be correspondingly slower.

Reactions with Naturally Occurring Oxidants (e.g., Reactive Oxygen Species)

The abiotic degradation of 2-(2-Chlorovinyl)-5-nitrofuran in the environment is expected to be influenced by its reactions with naturally occurring oxidants, particularly reactive oxygen species (ROS) such as the hydroxyl radical (•OH), singlet oxygen (¹O₂), and ozone (O₃). The reactivity of the molecule is dictated by its distinct functional groups: the 5-nitrofuran ring and the 2-(2-chlorovinyl) substituent.

Hydroxyl Radical (•OH): The hydroxyl radical is a highly reactive and non-selective oxidant, considered one of the most important transient species for the transformation of organic pollutants in aquatic and atmospheric environments. The reaction of •OH with 2-(2-Chlorovinyl)-5-nitrofuran would likely proceed via two main pathways:

Addition to the Furan Ring and Vinyl Group: The electron-rich furan ring and the double bond of the chlorovinyl group are susceptible to electrophilic addition by the hydroxyl radical. whiterose.ac.uk This addition forms radical adducts that can undergo further complex reactions, including ring-opening or oxidation, leading to the breakdown of the parent molecule. Studies on other furan derivatives have shown that OH radical addition is a dominant degradation pathway. whiterose.ac.uk

Hydrogen Abstraction: While less likely than addition, abstraction of a hydrogen atom from the vinyl group or the furan ring is a possible reaction pathway.

The presence of the electron-withdrawing nitro group would decrease the electron density of the furan ring, potentially slowing the rate of electrophilic attack compared to unsubstituted furan. Conversely, the chlorovinyl group may also influence the reaction kinetics. For other nitrofuran antibiotics, the reaction rate constant with hydroxyl radicals has been determined to be significant, suggesting this would be a relevant degradation pathway. amazonaws.com

Ozone (O₃): Ozonation is another critical abiotic degradation process, particularly in water treatment. Ozone can react with organic compounds through direct reaction or indirect reaction via the generation of hydroxyl radicals. The primary site of attack by molecular ozone on 2-(2-Chlorovinyl)-5-nitrofuran is expected to be the carbon-carbon double bond of the chlorovinyl group, a reaction known as ozonolysis. This reaction would cleave the double bond, leading to the formation of aldehydes or carboxylic acids and representing a significant transformation pathway. The furan ring is generally less reactive towards ozone than an alkene double bond.

Singlet Oxygen (¹O₂): Singlet oxygen is another ROS found in sunlit surface waters. It can react with electron-rich moieties. The furan ring, in particular, is known to react with singlet oxygen via a [4+2] cycloaddition reaction, leading to the formation of an unstable endoperoxide which can then rearrange to form various degradation products.

Due to the lack of experimental data for 2-(2-Chlorovinyl)-5-nitrofuran, no specific reaction rate constants can be provided.

Modeling and Prediction of Environmental Chemical Persistence and Transformation Pathways

In the absence of experimental data, various modeling approaches can be employed to predict the environmental persistence and transformation pathways of a chemical like 2-(2-Chlorovinyl)-5-nitrofuran. These models utilize the chemical's structure to estimate its physicochemical properties and reactivity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Models: QSAR and QSPR models are computational tools that correlate the structural features of a molecule with its chemical, physical, or biological activity. For environmental fate, these models can predict:

Rate Constants for Abiotic Degradation: Models can estimate the rate constants for reactions with key oxidants like •OH. For example, group contribution methods, such as the one developed by Atkinson, are widely used to estimate the rate constants for gas-phase reactions with hydroxyl radicals. researchgate.net

Photolysis Rates: Models can predict the potential for direct photolysis by estimating the compound's light absorption spectrum and quantum yield.

Physicochemical Properties: Properties like water solubility, vapor pressure, and the octanol-water partition coefficient (Kow) are crucial inputs for larger environmental fate models.

Predicting Transformation Pathways: Computational tools and reaction libraries can help predict the likely degradation products. scispace.com Based on the structure of 2-(2-Chlorovinyl)-5-nitrofuran, models would likely predict transformation pathways initiated by:

Hydroxyl radical addition to the vinyl or furan moieties.

Ozonolysis of the vinyl double bond.

Reductive dehalogenation of the chlorovinyl group under anaerobic conditions. figshare.comfao.orgresearchgate.net

Reduction of the nitro group, a common fate for nitroaromatic compounds in anoxic environments. nih.gov

These predictive models are valuable for screening-level risk assessments and for prioritizing chemicals for further experimental testing. However, their outputs are estimations and require validation with empirical data, which is currently unavailable for 2-(2-Chlorovinyl)-5-nitrofuran.

Advanced Chemical Applications of 2 2 Chlorovinyl 5 Nitrofuran and Its Derivatives Excluding Biological/medical

Role as a Versatile Synthetic Intermediate in Organic Synthesis

The structure of 2-(2-chlorovinyl)-5-nitrofuran, featuring an activated furan (B31954) ring and a reactive vinyl chloride moiety, theoretically positions it as a potentially valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group enhances the reactivity of the furan ring, while the chlorovinyl group is a well-known functional handle for a variety of transformations.

Building Block for Complex Organic Molecules and Heterocyclic Scaffolds

In principle, 2-(2-chlorovinyl)-5-nitrofuran could serve as a precursor for the synthesis of more complex molecular architectures. The vinyl chloride group is amenable to nucleophilic substitution and cross-coupling reactions, which could be exploited to introduce a wide range of substituents.

For instance, palladium-catalyzed cross-coupling reactions such as the Heck, Sonogashira, and Stille reactions are powerful tools for forming carbon-carbon bonds. organic-chemistry.orgwikipedia.orgwikipedia.org A hypothetical reaction scheme could involve the coupling of 2-(2-chlorovinyl)-5-nitrofuran with various partners to construct larger conjugated systems or to append other functional groups.

| Coupling Reaction | Potential Coupling Partner | Potential Product Scaffold |

| Heck Reaction | Alkenes | Extended polyene systems |

| Sonogashira Coupling | Terminal Alkynes | Aryl-alkynyl-nitrofuran structures |

| Stille Coupling | Organostannanes | Biaryl or vinyl-aryl nitrofuran derivatives |

| Suzuki Coupling | Boronic acids/esters | Aryl- or heteroaryl-substituted nitrofurans |

Furthermore, the nitrofuran scaffold itself can participate in cycloaddition reactions. For example, 2-nitrofurans have been shown to act as dienophiles in Diels-Alder reactions, leading to the formation of complex bicyclic structures. conicet.gov.arsciforum.net This reactivity could potentially be harnessed to construct intricate polycyclic systems from 2-(2-chlorovinyl)-5-nitrofuran.

Precursor for Polymer Chemistry or Functional Materials (if purely chemical application, e.g., optoelectronic)

The synthesis of conjugated polymers from furan-based monomers is an active area of research for applications in organic electronics. rsc.orgrsc.org The presence of the vinyl group and the aromatic furan ring in 2-(2-chlorovinyl)-5-nitrofuran suggests its potential as a monomer for polymerization. For example, cross-coupling polymerization methods could theoretically be employed to synthesize polymers incorporating the 2-vinyl-5-nitrofuran unit. The electron-withdrawing nitro group would be expected to significantly influence the electronic properties, such as the bandgap, of the resulting polymer.

| Polymerization Method | Potential Co-monomer | Potential Polymer Properties |

| Stille Polymerization | Distannyl-aromatics | Donor-acceptor conjugated polymers |

| Suzuki Polymerization | Diboronic esters of aromatics | Conjugated polymers with tunable electronics |

| Heck Polymerization | Di-haloaromatics | Poly(arylene vinylene) derivatives |

However, no specific studies detailing the synthesis and characterization of polymers derived from 2-(2-chlorovinyl)-5-nitrofuran for optoelectronic applications have been found in the reviewed literature.

Exploration as a Ligand or Component in Catalytic Systems (Purely Chemical Catalysis)

Heterocyclic compounds are frequently employed as ligands in transition metal catalysis. The furan ring in 2-(2-chlorovinyl)-5-nitrofuran contains an oxygen atom with lone pairs of electrons that could potentially coordinate to a metal center. Furthermore, the vinyl group and the chlorine atom could also be involved in metal coordination.

The synthesis of more complex ligands could also be envisioned, starting from 2-(2-chlorovinyl)-5-nitrofuran. For example, nucleophilic substitution of the chlorine atom could introduce phosphorus, nitrogen, or sulfur-containing moieties capable of acting as strong donor ligands for a variety of catalytic metals.

Despite this theoretical potential, the scientific literature does not appear to contain reports on the synthesis of ligands derived from 2-(2-chlorovinyl)-5-nitrofuran or their application in purely chemical catalytic systems. The research on nitrofuran derivatives is overwhelmingly directed towards their biological activity.

Future Directions and Emerging Research Avenues in 2 2 Chlorovinyl 5 Nitrofuran Chemistry

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry. pharmacyjournal.orgpharmacyjournal.org Future research on 2-(2-chlorovinyl)-5-nitrofuran is expected to focus on the development of more sustainable and atom-economical synthetic pathways. Traditional synthetic methods for nitrofuran derivatives can involve harsh reaction conditions and the use of hazardous reagents. nih.gov

Emerging research is likely to explore the following areas:

Catalytic Approaches: The use of heterogeneous or homogeneous catalysts could offer milder reaction conditions and improved selectivity, reducing waste and energy consumption. Research into novel catalytic systems for the nitration of furan (B31954) precursors and the subsequent vinylation will be crucial.

Renewable Feedstocks: Investigating the synthesis of the furan core from biomass-derived platform molecules, such as furfural (B47365), presents a significant opportunity for developing a more sustainable manufacturing process. rsc.orgresearchgate.net

Continuous Flow Synthesis: The adoption of microreactor technology and continuous flow processes can enhance safety, improve reaction control, and increase yield and purity, representing a significant step towards greener production of 2-(2-chlorovinyl)-5-nitrofuran. nih.gov

Atom Economy Enhancement: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key tenour of green chemistry. google.com Future syntheses will likely aim to minimize the formation of byproducts.

A comparative table of potential sustainable synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Research Focus |

| Catalytic Nitration | Milder conditions, higher selectivity, reduced acid waste. | Development of solid acid catalysts or novel nitrating agents. |

| Biomass-derived Furans | Utilization of renewable resources, reduced reliance on fossil fuels. | Efficient conversion of furfural to 5-nitrofuran precursors. |

| Flow Chemistry | Enhanced safety, improved process control, scalability. | Optimization of reaction parameters in microreactor systems. |

| One-Pot Syntheses | Reduced solvent usage, shorter reaction times, less purification. | Designing tandem reactions for the synthesis of the target molecule. |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A thorough understanding of reaction mechanisms is fundamental to optimizing existing synthetic methods and discovering new transformations. Future research will likely employ a synergistic approach, combining advanced experimental techniques with high-level computational modeling to unravel the intricate mechanistic details of reactions involving 2-(2-chlorovinyl)-5-nitrofuran.

Key areas for investigation include:

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR can provide real-time monitoring of reaction intermediates and transition states, offering valuable kinetic and mechanistic data.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Density Functional Theory (DFT) Calculations: Computational studies can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. researchgate.netnih.govelsevierpure.com This can provide insights that are difficult to obtain through experimental methods alone.

A proposed integrated approach for mechanistic studies is outlined below:

| Research Question | Experimental Approach | Computational Approach | Expected Outcome |

| Formation of the chlorovinyl group | Kinetic studies, analysis of byproducts. | DFT modeling of the reaction pathway. | Identification of the rate-determining step and key intermediates. |

| Role of the nitro group in reactivity | Hammett analysis with substituted analogues. | Calculation of electronic properties and reaction barriers. | Quantification of the electronic influence of the nitro group. |

| Stereoselectivity of reactions | Chiral chromatography, NMR analysis. | Modeling of diastereomeric transition states. | Understanding the origins of stereocontrol. |

Investigation of Unconventional Reactivity Profiles

The unique electronic and steric properties imparted by the chlorovinyl and nitro substituents on the furan ring suggest that 2-(2-chlorovinyl)-5-nitrofuran may exhibit unconventional reactivity. Future research should aim to explore these novel reaction pathways.

Potential areas of interest include:

Cycloaddition Reactions: The vinylfuran moiety can potentially act as a diene or a dienophile in various cycloaddition reactions, such as Diels-Alder or [2+2] cycloadditions, providing access to complex polycyclic structures. koreascience.krnih.govresearchgate.netmdpi.com The electron-withdrawing nature of the nitro group may influence the feasibility and outcome of these reactions.

Photochemical Transformations: The presence of the nitroaromatic system and the carbon-carbon double bond suggests a rich photochemical reactivity. researchgate.net Investigations into photochemical isomerization, cyclization, or degradation pathways could reveal novel transformations and applications.

Metal-Catalyzed Cross-Coupling Reactions: The vinyl chloride moiety could serve as a handle for various transition-metal-catalyzed cross-coupling reactions, allowing for the facile introduction of a wide range of substituents and the synthesis of novel derivatives.

Discovery of Novel Non-Biological Chemical Applications

While the biological activities of nitrofurans are well-documented, the exploration of their non-biological applications remains a relatively untapped area of research. The unique chemical structure of 2-(2-chlorovinyl)-5-nitrofuran makes it a candidate for various material science and synthetic chemistry applications.

Future research could focus on:

Polymer Chemistry: The vinyl group offers a potential site for polymerization or copolymerization, leading to the development of novel polymers with unique electronic or thermal properties.

Materials Science: The electron-deficient nature of the nitro-substituted furan ring could be exploited in the design of new organic electronic materials, such as semiconductors or components of dye-sensitized solar cells.

Synthetic Intermediates: The compound can serve as a versatile building block for the synthesis of more complex molecules, leveraging the reactivity of the furan ring, the nitro group, and the chlorovinyl substituent.

A table of potential non-biological applications is provided below:

| Application Area | Rationale | Potential Research Direction |

| Functional Polymers | The vinyl group allows for polymerization. | Synthesis and characterization of polymers containing the 2-(2-chlorovinyl)-5-nitrofuran moiety. |

| Organic Electronics | The electron-deficient aromatic system. | Investigation of the electronic and photophysical properties of the compound and its derivatives. |

| Chemical Synthesis | Multiple reactive sites for functionalization. | Use as a scaffold for the synthesis of novel heterocyclic compounds. |

Interdisciplinary Chemical Research at the Interface of Organic, Physical, and Environmental Chemistry

The study of 2-(2-chlorovinyl)-5-nitrofuran offers a platform for interdisciplinary research that bridges organic, physical, and environmental chemistry. Understanding the behavior of this compound in various environments is crucial for a complete chemical profile.

Emerging research directions include:

Environmental Fate and Degradation: Investigating the persistence, mobility, and degradation pathways of 2-(2-chlorovinyl)-5-nitrofuran in soil and water is essential for assessing its environmental impact. ntis.govepa.govresearchgate.net Studies on its photodegradation, biodegradation, and adsorption to environmental matrices will be of particular importance. researchgate.netsemanticscholar.orgnih.govresearchgate.net

Advanced Oxidation Processes: The development of advanced oxidation processes for the efficient removal of this compound from contaminated water sources is a critical area of environmental chemistry research.

Physical Chemistry of Surfaces: Studying the interaction of 2-(2-chlorovinyl)-5-nitrofuran with various surfaces, such as clays (B1170129) or activated carbon, can provide insights into its environmental transport and potential for remediation.

Q & A

Q. What are the recommended analytical techniques for characterizing 2-(2-Chlorovinyl)-5-nitrofuran in research settings?

- Methodological Answer: To confirm the molecular structure, use 1H/13C NMR spectroscopy to analyze proton and carbon environments, comparing chemical shifts to structurally similar nitro-furan derivatives (e.g., 5-Nitrovanillin, ). High-resolution mass spectrometry (HRMS) can validate the molecular ion ([M+H]+). For purity assessment, employ reverse-phase HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water gradient. If crystallinity is observed, X-ray crystallography (as in ) can resolve bond angles and spatial arrangement.

Q. How should researchers handle 2-(2-Chlorovinyl)-5-nitrofuran to ensure safety during experiments?

- Methodological Answer: Follow protocols for nitro-aromatic compounds:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation (P304+P340, ).

- Spill Management: Cover spills with inert absorbents (e.g., vermiculite) and avoid dust generation ().

- Storage: Keep in airtight containers in a cool, ventilated area (P403+P233, ).

- First Aid: For skin contact, wash with soap/water (P302+352, ); for eye exposure, rinse for 15 minutes (P305+351+338, ).

- Key Reference: Safety protocols in , and 9 .

Q. What are the critical physicochemical properties of 2-(2-Chlorovinyl)-5-nitrofuran for experimental design?

- Methodological Answer: While direct data is limited, extrapolate from analogs:

Advanced Research Questions

Q. How can conflicting data on the thermal stability of 2-(2-Chlorovinyl)-5-nitrofuran be resolved experimentally?

- Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure decomposition onset under inert (N2) and oxidative (O2) atmospheres.

- Differential Scanning Calorimetry (DSC): Identify exothermic/endothermic events (e.g., melting, degradation).

- Purity Assessment: Impurities (e.g., residual solvents) may alter stability; use HPLC () to verify sample integrity.

- Controlled Replicates: Repeat experiments at varying heating rates (1–10°C/min) to assess reproducibility.

- Key Reference: Stability protocols for nitro compounds in and .

Q. What computational strategies predict the reactivity of 2-(2-Chlorovinyl)-5-nitrofuran’s nitro and chlorovinyl groups?

- Methodological Answer:

- Density Functional Theory (DFT): Calculate electron density maps (e.g., HOMO-LUMO gaps) to identify electrophilic/nucleophilic sites.

- Molecular Dynamics (MD): Simulate solvent interactions to predict solubility or aggregation behavior.

- Comparative Analysis: Benchmark against crystallographic data (e.g., bond angles in ) to validate models.

- Key Reference: Structural parameters in and .

Q. How does the electronic environment of 2-(2-Chlorovinyl)-5-nitrofuran influence its spectroscopic signatures?

- Methodological Answer: